(3R,4S)-4-(tert-butylamino)oxolan-3-ol
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Overview
Description
(3R,4S)-4-(tert-butylamino)oxolan-3-ol is a chiral compound with a specific three-dimensional arrangement of atoms. This compound is characterized by the presence of a tert-butylamino group attached to an oxolane ring, which is a five-membered ring containing one oxygen atom. The stereochemistry of the compound is defined by the (3R,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-(tert-butylamino)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as oxirane and tert-butylamine.
Ring Opening: The oxirane undergoes a ring-opening reaction with tert-butylamine under basic conditions to form the intermediate compound.
Cyclization: The intermediate compound undergoes cyclization to form the oxolane ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-(tert-butylamino)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted oxolane compounds.
Scientific Research Applications
(3R,4S)-4-(tert-butylamino)oxolan-3-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3R,4S)-4-(tert-butylamino)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-(tert-butylamino)oxolan-2-ol: A similar compound with a different position of the hydroxyl group.
(3R,4S)-4-(tert-butylamino)tetrahydrofuran-3-ol: A compound with a similar structure but a different ring system.
(3R,4S)-4-(tert-butylamino)oxane-3-ol: A compound with a six-membered ring instead of a five-membered oxolane ring.
Uniqueness
(3R,4S)-4-(tert-butylamino)oxolan-3-ol is unique due to its specific stereochemistry and the presence of the tert-butylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H17NO2 |
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Molecular Weight |
159.23 g/mol |
IUPAC Name |
(3R,4S)-4-(tert-butylamino)oxolan-3-ol |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)9-6-4-11-5-7(6)10/h6-7,9-10H,4-5H2,1-3H3/t6-,7-/m0/s1 |
InChI Key |
ZOJINERDSOVKHL-BQBZGAKWSA-N |
Isomeric SMILES |
CC(C)(C)N[C@H]1COC[C@@H]1O |
Canonical SMILES |
CC(C)(C)NC1COCC1O |
Origin of Product |
United States |
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